5-Morpholinopentane-1-thiol
Description
5-Morpholinopentane-1-thiol is a sulfur-containing organic compound featuring a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) attached to a pentane chain terminated by a thiol (-SH) group. This structure confers unique reactivity and physicochemical properties, making it relevant in organic synthesis, pharmaceutical intermediates, and materials science. The morpholine moiety enhances solubility in polar solvents, while the thiol group enables participation in disulfide bond formation and nucleophilic reactions.
The following sections compare its properties and behavior with analogous morpholine- and thiol-containing derivatives.
Properties
Molecular Formula |
C9H19NOS |
|---|---|
Molecular Weight |
189.32 g/mol |
IUPAC Name |
5-morpholin-4-ylpentane-1-thiol |
InChI |
InChI=1S/C9H19NOS/c12-9-3-1-2-4-10-5-7-11-8-6-10/h12H,1-9H2 |
InChI Key |
MUZKLTAIDNNPOB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCCCS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholinopentane-1-thiol typically involves the reaction of morpholine with a suitable pentane derivative that contains a leaving group, followed by the introduction of a thiol group. One common method involves the use of 1-bromopentane, which reacts with morpholine under basic conditions to form 5-morpholinopentane. The thiol group can then be introduced through a nucleophilic substitution reaction using thiourea followed by hydrolysis.
Industrial Production Methods
Industrial production of 5-Morpholinopentane-1-thiol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
5-Morpholinopentane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alkanes.
Substitution: Thioethers or other substituted derivatives.
Scientific Research Applications
5-Morpholinopentane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of thiol-based redox biology and as a probe for thiol-disulfide exchange reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of thiol-containing drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of 5-Morpholinopentane-1-thiol is primarily related to its thiol group, which can participate in redox reactions and form covalent bonds with other molecules. The thiol group can interact with metal ions, proteins, and other biological molecules, influencing various biochemical pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues
Key analogues include:
- Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da) : A morpholine-containing cyclopropane derivative synthesized via a phenol addition reaction. Unlike 5-Morpholinopentane-1-thiol, this compound lacks a thiol group and instead features a ketone and cyclopropane ring, which influence its stereochemistry and reactivity (e.g., diastereomer formation with a 20:1 ratio).
- Methyl 5-amino-2-morpholinobenzoate : An aromatic morpholine derivative with an ester and amino group. Its benzoate structure contrasts with 5-Morpholinopentane-1-thiol’s aliphatic chain, leading to differences in solubility and biological activity.
2.2 Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
